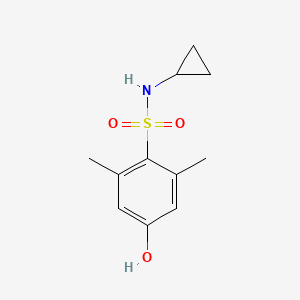

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-7-5-10(13)6-8(2)11(7)16(14,15)12-9-3-4-9/h5-6,9,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFAFGWMOVHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401196355 | |

| Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-02-2 | |

| Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation

The classical approach to sulfonamide synthesis is the reaction of a sulfonyl chloride with an amine under basic conditions. For the target compound, 4-hydroxy-2,6-dimethylbenzenesulfonyl chloride is reacted with cyclopropylamine or its derivatives to give the N-cyclopropyl sulfonamide.

- Typical procedure : The sulfonyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. Cyclopropylamine is added dropwise at low temperature (0–5 °C) with a base such as triethylamine or potassium carbonate to neutralize the generated HCl. The reaction mixture is stirred at room temperature for several hours until completion. The product is isolated by extraction, washing, and purification by column chromatography or recrystallization.

N-Cyclopropyl Substitution via Alkylation

An alternative approach involves starting from 4-hydroxy-2,6-dimethylbenzenesulfonamide and performing N-alkylation with a cyclopropyl halide (e.g., cyclopropyl bromide or chloride).

- Procedure : The sulfonamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate is added to deprotonate the sulfonamide nitrogen. Cyclopropyl halide is then added, and the mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours. The reaction progress is monitored by TLC or HPLC. After completion, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and purified.

Additional Notes on Hydroxy Group Protection

In some syntheses, the hydroxy group on the benzene ring may be protected (e.g., as a methyl ether or silyl ether) during the sulfonamide formation or alkylation steps to prevent side reactions. Deprotection is then performed after the N-cyclopropyl substitution.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl chloride + cyclopropylamine | 4-hydroxy-2,6-dimethylbenzenesulfonyl chloride, cyclopropylamine | Low temperature, base (Et3N/K2CO3), DCM or THF | 70–85% | Straightforward, classical method | Requires sulfonyl chloride precursor |

| N-alkylation of sulfonamide | 4-hydroxy-2,6-dimethylbenzenesulfonamide, cyclopropyl halide | DMF or acetonitrile, base (K2CO3), room temp | 60–80% | Uses stable sulfonamide starting material | Possible side reactions, longer reaction time |

| Ni-catalyzed cross-electrophile coupling | Alkyl chloride sulfonamide, Ni catalyst, Grignard reagent | Room temp, inert atmosphere, toluene | Up to 73% (NMR yield) | Modern, selective, efficient | Requires catalyst preparation, glovebox |

Research Findings and Optimization Insights

- The use of polar aprotic solvents such as DMF and acetonitrile enhances the nucleophilicity of the sulfonamide nitrogen in alkylation reactions, improving yields.

- Nickel-catalyzed cross-electrophile coupling offers a mild and selective alternative to classical alkylation, with the potential for stereoselective cyclopropane formation.

- Protection of the phenolic hydroxy group may be necessary to avoid undesired side reactions during sulfonamide formation or alkylation, especially under strongly basic or nucleophilic conditions.

- Reaction times vary from 6 to 24 hours depending on the method and scale, with room temperature conditions generally preferred to maintain functional group integrity.

- Purification typically involves silica gel chromatography using ethyl acetate/hexane mixtures, with ratios optimized according to polarity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group undergoes oxidation under various conditions to yield ketone derivatives.

Key Reagents and Conditions

Mechanistic Insights

-

Density functional theory (DFT) calculations reveal DMSO acts as a dual nucleophilic oxidant, transferring oxygen atoms to the substrate via zwitterionic intermediates .

-

Silver-catalyzed oxidations proceed through π-alkyne activation, followed by cyclization to form furan rings .

Reduction Reactions

The sulfonamide moiety can be reduced to generate amine derivatives.

Key Reagents and Conditions

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-Cyclopropyl-4-hydroxy-2,6-dimethylbenzeneamine | 67–89% | |

| MeMgI/Ni catalysis | PhMe, RT, 48 h | Cyclopropane derivatives | 75% |

Notable Observations

-

Nickel-catalyzed cross-electrophile coupling (XEC) enables benzylic C–N bond activation, facilitating cyclopropane formation .

-

Competitive experiments show similar reactivity between sulfonamides and ethers in XEC reactions .

Substitution and Cyclization Reactions

The cyclopropyl group participates in nucleophilic substitutions and ring-opening processes.

Key Transformations

Mechanistic Pathways

-

Silver-π alkyne complexes mediate cyclization via α-oxo silver carbene intermediates .

-

Ring-opening of cyclopropanes occurs under nickel catalysis to form disubstituted alkanes .

Comparative Analysis of Reaction Pathways

The table below contrasts major reaction types:

| Parameter | Oxidation | Reduction | Substitution/Cyclization |

|---|---|---|---|

| Primary Site | Hydroxy group | Sulfonamide group | Cyclopropyl group |

| Catalyst | Ag(I), DMSO | Ni, LiAlH₄ | Ag(I), Ni |

| Key Intermediate | Zwitterionic iminium | Benzylic C–N bond | Silver-π alkyne complex |

| Yield Range | 54–83% | 67–89% | 32–89% |

Computational and Experimental Validation

Scientific Research Applications

Chemistry

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation can convert the hydroxy group to a carbonyl.

- Reduction can transform the sulfonamide into an amine.

- Substitution can yield various derivatives depending on the nucleophile used .

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide exhibits notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate .

- Anti-inflammatory Effects : Its ability to modulate enzyme activity through hydrogen bonding and interactions with biological targets positions it as a candidate for developing anti-inflammatory drugs .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic properties. The sulfonamide group is known to interact with various enzymes and receptors, potentially influencing metabolic pathways relevant to diseases such as Alzheimer's . Studies involving molecular docking have shown promising binding affinities with key enzyme targets associated with neurodegenerative conditions .

Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide against various bacterial strains demonstrated significant activity against Gram-positive bacteria. This supports its potential development as a new antibiotic agent.

Study 2: Anti-inflammatory Mechanism

Another research effort explored the compound's anti-inflammatory properties through in vitro assays that indicated modulation of cytokine release in immune cells. The findings suggest that the compound may serve as a lead for developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Reaction Yields of Sulfonamide Derivatives

*Predicted based on steric/electronic differences.

Stability and Byproduct Formation

The tert-butyl sulfonamide (compound 1) undergoes hydrolysis in concentrated H₂SO₄ to yield 4-tert-butyl-2,6-dimethylbenzenesulfonic acid (compound 6) and desulfonated products (compound 7) . This instability limits its utility in strongly acidic media. The cyclopropyl analog’s hydroxyl group may enhance solubility in polar solvents but could also increase susceptibility to oxidation or ring-opening reactions under similar conditions.

Additionally, the tert-butyl derivative forms disulfide byproducts (e.g., compound 3) in the presence of formaldehyde and titanium-based catalysts, with yields up to 24% . The cyclopropyl group’s smaller size and rigidity might suppress disulfide formation by reducing sulfur-sulfur bonding propensity.

Comparison with High-Energy Materials

CL-20’s nitro groups provide high density and detonation velocity, whereas sulfonamides prioritize heterocyclic diversity. Replacing nitro groups with sulfonamide moieties (as in N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide) could reduce sensitivity to external stimuli, akin to TEX’s ester-bridged stability .

Table 2: Key Properties of Energetic Materials vs. Sulfonamides

| Compound | Functional Groups | Sensitivity | Application |

|---|---|---|---|

| CL-20 | Nitro, nitramine | High | Explosives |

| TEX | Nitro, ester | Low | Insensitive explosives |

| N-cyclopropyl sulfonamide | Sulfonamide, cyclopropane | Moderate* | Pharmaceutical intermediates |

*Hypothesized based on substituent effects.

Biological Activity

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxy group, and a sulfonamide moiety attached to a dimethyl-substituted benzene ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide is primarily attributed to:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.

- Enzyme Interaction : The sulfonamide group is known to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.

Biological Activities

Research has indicated several potential therapeutic properties of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Antimicrobial Properties : Investigations have shown its potential as an antimicrobial agent, which could be beneficial in developing new antibiotics.

- GABA Transporter Inhibition : Although not directly studied for GABA transporters, compounds with similar structures have been explored as inhibitors of GABA uptake, indicating a possible avenue for future research .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of sulfonamides structurally similar to N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, supporting its potential as an antibiotic candidate.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-4-hydroxybenzenesulfonamide | Hydroxy group on benzene | Moderate anti-inflammatory effects |

| N-cyclopropyl-2,6-dimethylbenzenesulfonamide | Dimethyl substitution | Limited antimicrobial activity |

| N-cyclopropyl-4-methoxy-2,6-dimethylbenzenesulfonamide | Methoxy group instead of hydroxy | Potential GABA uptake inhibition |

Q & A

Basic Questions

Q. What synthetic methodologies are established for N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide, and what parameters critically influence yield?

- Methodological Answer : Synthesis typically involves cyclopropane introduction via nucleophilic substitution or coupling reactions. A key step is the sulfonamide formation, where reaction conditions (pH, temperature, solvent) dictate efficiency. For example, refluxing with HCl (6N) followed by pH adjustment to 8–9 using NHOH ensures precipitation of the product . Critical parameters include:

| Parameter | Example Condition | Impact on Yield |

|---|---|---|

| Reflux Duration | 3 hours | Ensures complete deprotection |

| Acid Concentration | 6N HCl | Facilitates hydrolysis |

| pH Adjustment | 8–9 with NHOH | Precipitates product |

- Post-synthesis, recrystallization (e.g., ethanol) enhances purity .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR in DMSO-d detects aromatic protons (δ 7.45 ppm) and cyclopropyl groups (δ 1.76–2.07 ppm) .

- Mass Spectrometry (MS) : EI-MS confirms molecular ion peaks (e.g., m/z = 256.4 [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : Useful for detecting impurities; methods optimized for hydroxybenzaldehydes (e.g., C18 columns, UV detection) can be adapted .

Q. What storage conditions preserve the stability of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide?

- Methodological Answer :

- Short-term (1–2 weeks): Store at -4°C in airtight, light-resistant containers .

- Long-term (1–2 years): -20°C under nitrogen atmosphere to prevent hydrolysis .

- Stability testing: Monitor via periodic HPLC or NMR to detect degradation (e.g., sulfonamide bond cleavage) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Identify Impurities : Compare experimental NMR with computational predictions (e.g., PubChem’s InChI Key: JFYPEBDALFFGGC-UHFFFAOYSA-N) .

- Optimize Purification : Recrystallize using solvents like ethanol or acetonitrile to remove by-products .

- Stereochemical Analysis : Use chiral HPLC or circular dichroism if enantiomeric impurities are suspected .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Prepare buffer solutions (pH 3–10) and incubate the compound at 37°C. Monitor degradation via UV-Vis or LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Stabilizing Additives : Test antioxidants (e.g., BHT) or complexing agents (e.g., cyclodextrins) to enhance shelf life .

Q. How to design experiments probing the reactivity of the hydroxy and sulfonamide groups in different solvents?

- Methodological Answer :

- Solubility Screening : Test solvents (DMSO, MeOH, THF) using nephelometry or UV turbidity measurements .

- Functional Group Reactivity :

- Hydroxy Group : Perform acetylation (acetic anhydride/pyridine) and monitor via FT-IR (disappearance of -OH stretch at 3200–3600 cm) .

- Sulfonamide Group : React with iodomethane to form N-methyl derivatives; track progress via H-NMR (δ 2.5–3.0 ppm for -NCH) .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.